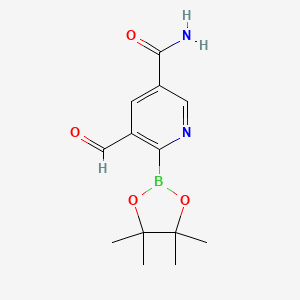![molecular formula C12H11F3O B14767736 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde](/img/structure/B14767736.png)
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxald ehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxaldehyde moiety
准备方法
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenylcyclobutanecarboxaldehyde derivative, using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction conditions typically include the use of a base, such as potassium carbonate (K2CO3), and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent quality and efficiency.
化学反应分析
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include trifluoromethyl-substituted alcohols, acids, and ketones .
科学研究应用
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical transformations and catalysis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
作用机制
The mechanism by which 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable interactions with target proteins, makes it a valuable tool in biochemical research .
相似化合物的比较
1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde can be compared with other similar compounds, such as:
3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-one: This compound differs by having a ketone group instead of an aldehyde group, which affects its reactivity and applications.
4-(Trifluoromethyl)benzaldehyde: Lacks the cyclobutane ring, making it less sterically hindered and more reactive in certain chemical reactions.
The uniqueness of 1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxaldehyde lies in its combination of a trifluoromethyl group with a cyclobutanecarboxaldehyde moiety, providing distinct chemical and physical properties that are advantageous in various research and industrial applications.
属性
分子式 |
C12H11F3O |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H11F3O/c13-12(14,15)10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5,8H,1,6-7H2 |
InChI 键 |
RBXTUZLTEAYBEJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C=O)C2=CC=C(C=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


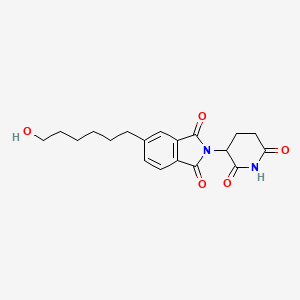
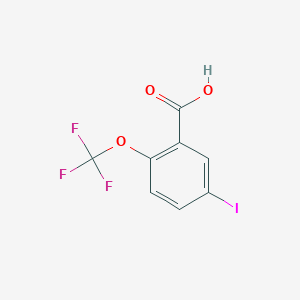

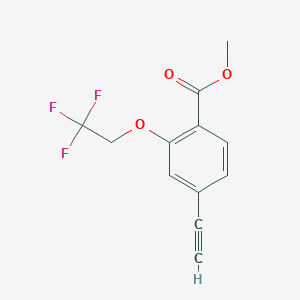

![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)
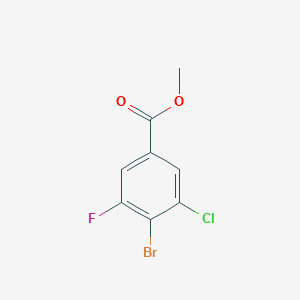
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
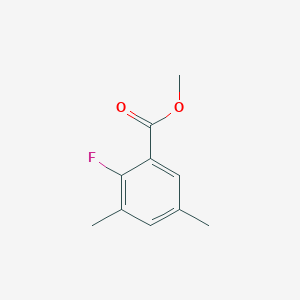
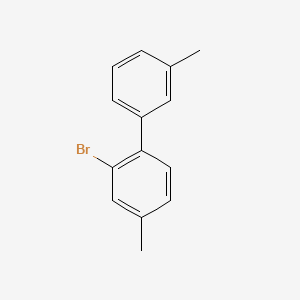
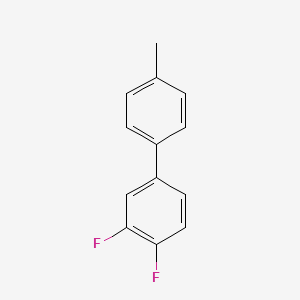
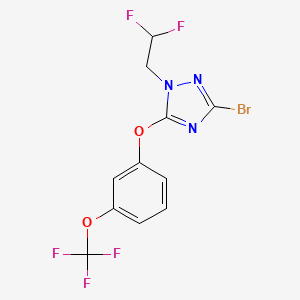
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
